Ethyl 2-methylpyrimidine-5-carboxylate

Übersicht

Beschreibung

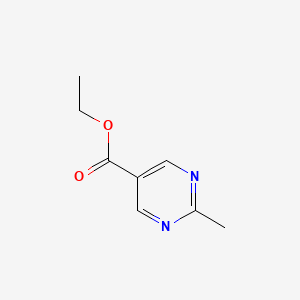

Ethyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O2. It features a pyrimidine ring substituted with an ethyl carboxylate group at the 5-position and a methyl group at the 2-position . This compound is of interest due to its diverse range of biological and chemical properties, making it a valuable subject in pharmacological and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methylpyrimidine-5-carboxylate typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-methylpyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of diverse pharmaceutical agents, especially those targeting neurological disorders and cancers. Its structure allows for effective interaction with biological targets, enhancing drug efficacy and specificity.

Case Studies:

- In a study focused on developing pyrimidine derivatives, compounds synthesized from this compound exhibited significant activity against various cancer cell lines, with IC50 values indicating notable growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- Another investigation highlighted its use in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), demonstrating its potential in targeted cancer therapies .

Agricultural Chemistry

Use in Agrochemicals:

The compound is employed in formulating agrochemicals, enhancing crop protection and yield. Its effectiveness against specific pests and diseases makes it valuable in agricultural applications.

Applications:

- This compound has been incorporated into formulations aimed at improving crop resilience against pathogens, thus contributing to sustainable agricultural practices .

- Research indicates that compounds derived from this chemical can enhance the efficacy of existing pesticides, providing better pest control solutions .

Biochemical Research

Metabolic Pathway Studies:

Researchers utilize this compound to study metabolic pathways and enzyme interactions. This research is crucial for understanding cellular processes and identifying potential therapeutic targets.

Analytical Applications:

The compound serves as a standard in various analytical techniques, aiding in the accurate quantification of related compounds in complex mixtures. This role is essential for both pharmaceutical development and biochemical research .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Ethyl 2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-methylpyrimidine-4-carboxylate

- Methyl 2-methylpyrimidine-5-carboxylate

- Ethyl 4-methylpyrimidine-5-carboxylate

Comparison: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biologische Aktivität

Ethyl 2-methylpyrimidine-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features a pyrimidine ring substituted with ethyl and methyl groups. This specific substitution pattern contributes to its unique chemical properties, influencing its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant physiological effects. The compound has shown promise in several areas:

- Antimicrobial Activity : Studies have demonstrated that derivatives containing the pyrimidine structure exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can reduce inflammation in animal models, particularly in carrageenan-induced paw edema tests . This suggests potential applications in treating inflammatory diseases.

- Anthelmintic Activity : The compound has also been evaluated for its effectiveness against parasitic worms, showing promising results in vitro against Pheretima posthuma .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Synthesis and Antimicrobial Testing :

- Anti-inflammatory Activity :

- Pharmacological Evaluation :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anthelmintic Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate | High | Moderate | Low |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | Low | Significant | High |

Eigenschaften

IUPAC Name |

ethyl 2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCUHRIIVIPBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562450 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-38-5 | |

| Record name | Ethyl 2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.